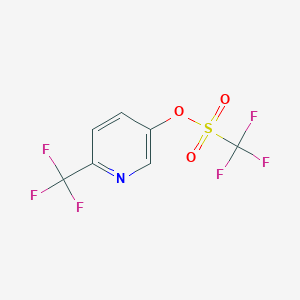![molecular formula C8H7N3O2 B1388526 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid CAS No. 20322-09-2](/img/structure/B1388526.png)
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Descripción general
Descripción
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid typically involves several steps:
Cyclization: The initial step often involves the cyclization of suitable precursors to form the pyrrolo[2,3-b]pyrazine core.
Functionalization: Subsequent functionalization steps introduce the acetic acid moiety at the desired position on the pyrrolo[2,3-b]pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts and specific reaction conditions to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its kinase inhibitory properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-Pyrrolo[3,4-b]pyrazine: Known for its diverse biological activities, including kinase inhibition.
Uniqueness
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid is unique due to its specific structure, which confers distinct biological activities, particularly its potent kinase inhibitory properties. This makes it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-6(13)3-5-4-11-8-7(5)9-1-2-10-8/h1-2,4H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFICJZMPLPCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672035 | |
| Record name | (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20322-09-2 | |
| Record name | (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)






![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)


![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
